Rp-8-CPT-cAMPS

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

生化分析

Biochemical Properties

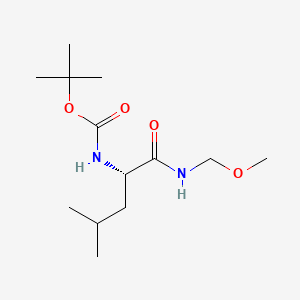

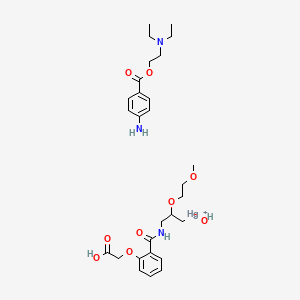

Rp-8-CPT-cAMPS plays a significant role in biochemical reactions, particularly in the regulation of protein kinase A (PKA) I and II . It interacts with these enzymes by preferentially selecting site A of RI compared to site A of RII and site B of RII compared to site B of RI . This selective interaction allows this compound to effectively inhibit the activation of PKA I and II .

Cellular Effects

In cellular processes, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and significantly reduce VASP phosphorylation by forskolin and fenoterol . This indicates that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation . By occupying cAMP binding sites at the regulatory subunit of PKA, this compound prevents the kinase holoenzyme from dissociative activation . This unique mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sufficient stability at room temperature and does not require special care during handling or shipment . It should be protected from bright light, stored in the freezer, and preferably in freeze-dried form for longer storage periods, as the agonistic 8-CPT-cAMP can be formed slowly by oxidation processes .

Metabolic Pathways

This compound is involved in the cAMP-dependent PKA pathway . It interacts with enzymes in this pathway, particularly PKA I and II, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its high lipophilicity and good membrane permeability

准备方法

合成路线和反应条件: Rp-8-CPT-环状AMP(钠盐)是通过一系列化学反应合成的,这些反应涉及 8-CPT-环状AMP 和 Rp-环状AMPS 的结合 。

工业生产方法: 公开文献中很少有关于Rp-8-CPT-环状AMP(钠盐)工业生产方法的记录。 大规模合成很可能遵循与实验室合成相同的原理,但对产率、纯度和成本效益进行了优化 .

化学反应分析

科学研究应用

Rp-8-CPT-环状AMP(钠盐)具有广泛的科学研究应用:

相似化合物的比较

类似化合物:

8-CPT-环状AMP: 环状AMP依赖性蛋白激酶的亲脂性激活剂.

Rp-环状AMPS: 环状AMP的不可水解类似物,充当PKA的竞争性抑制剂.

独特性: Rp-8-CPT-环状AMP(钠盐)在其选择性抑制I型和II型PKA的能力方面是独特的,并且偏向于特定的结合位点 。 这种特异性使其成为研究PKA亚型在细胞信号传导中的不同作用的宝贵工具 .

属性

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 |

Source

|

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)